molecular formula C20H25N5O4S B2405225 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1203249-40-4

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2405225
CAS No.: 1203249-40-4
M. Wt: 431.51
InChI Key: IWGDUCMDUADSEB-UHFFFAOYSA-N
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Description

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Pharmacologically Active Compounds Research

A study by Zhukovskaya et al. (2017) explored the synthesis of dialkylaminobenzimidazoles through heating substituted benzimidazole-2-sulfonic acids with secondary amines. The research identified compounds with potential for various pharmacological activities including antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activities. These compounds, including pyrrolidine derivatives, showed significant NHE-inhibiting activity, suggesting potential applications in cardiovascular and neurological disorders Zhukovskaya et al., 2017.

Antitumor and Antileukemic Activity

Ramasamy et al. (1990) synthesized 7-Deaza (pyrrolo[2,3-d]pyrimidine) and 3-deaza (imidazo[4,5-c]pyridine) congeners of sulfenosine, sulfinosine, and sulfonosine to evaluate their antileukemic activity in mice. This work aimed to understand the influence of structural modifications on cytotoxic activity, with several compounds showing potential to reduce the body burden of viable L1210 cells, indicating a potential avenue for anticancer drug development Ramasamy et al., 1990.

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds from visnagenone and khellinone, leading to derivatives with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of such compounds in the development of new therapeutic agents for inflammatory diseases Abu‐Hashem et al., 2020.

Antimicrobial Activity

Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety and evaluated their antimicrobial activities. Some of these compounds were found to have significant activity, suggesting their potential as new antimicrobial agents Ammar et al., 2004.

Antiproliferative Activity

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated them for their antiproliferative effect against human cancer cell lines. Compounds within this series showed promising activity, indicating potential as anticancer agents Mallesha et al., 2012.

Computational and Biological Studies

Gaurav et al. (2021) conducted computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including pharmacokinetic and biological analysis. The study provides insights into the structural and electronic properties of such compounds, with implications for their pharmacological potential Gaurav et al., 2021.

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c26-30(27,16-3-4-17-18(13-16)29-12-11-28-17)25-9-7-24(8-10-25)20-14-19(21-15-22-20)23-5-1-2-6-23/h3-4,13-15H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDUCMDUADSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.